5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative with a cyclopropyl group at the 5-position, a propyl group at the 1-position, and an amine group at the 4-position of the pyrazole ring. The compound has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol. It is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Oxidation: The compound can undergo oxidation reactions, potentially forming pyrazole N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring, particularly the amine group at the 4-position.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include:
While specific biological activities of 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine are not directly mentioned in the search results, pyrazole derivatives are known to exhibit various biological properties. These compounds are often investigated for their potential as bioactive molecules with antimicrobial and anti-inflammatory properties. The unique substitution pattern of this compound may contribute to its specific biological activities, which could be of interest in drug development and medicinal chemistry research.
The synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. While the exact synthesis method for this specific compound is not provided in the search results, general methods for pyrazole synthesis can be applied:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, potentially using continuous flow reactors and optimized reaction conditions to enhance yield and purity.
5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine has potential applications in various fields:
Several compounds share structural similarities with 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine:
5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern. The presence of the cyclopropyl group at the 5-position and the propyl group at the 1-position enhances its stability and reactivity, making it a valuable compound in various research and industrial applications. This unique combination of substituents distinguishes it from other similar pyrazole derivatives and may contribute to its specific chemical and biological properties.
The IUPAC name 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine provides a precise description of the compound’s architecture. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms (positions 1 and 2), serves as the core structure. Substituents include:
The molecular formula is C$$9$$H$${15}$$N$$_3$$, with a molecular weight of 165.24 g/mol. The SMILES notation CC(C)n1ncc(c1C2CC2)N encodes the connectivity: the propyl group branches from the pyrazole’s N1, while the cyclopropyl moiety attaches to C5. X-ray crystallography of related pyrazole derivatives confirms planar ring geometries, with bond lengths between carbon and nitrogen atoms averaging 1.33 Å.
Table 1: Key Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C$$9$$H$${15}$$N$$_3$$ |
| Molecular Weight | 165.24 g/mol |
| SMILES | CC(C)n1ncc(c1C2CC2)N |
| Parent Compound (CID) | 19620127 (PubChem) |
Pyrazoles have been integral to heterocyclic chemistry since their discovery in the late 19th century. Ludwig Knorr’s 1883 synthesis of antipyrine marked the first medicinal application of pyrazole derivatives. The classical Knorr synthesis, involving condensation of 1,3-diketones with hydrazines, laid the groundwork for diverse pyrazole analogs.
The incorporation of cyclopropyl groups into pyrazoles emerged more recently, driven by advances in catalytic functionalization. For instance, copper-catalyzed enantioselective additions to cyclopropenes, as demonstrated by Zhang et al. (2023), enable precise N-cyclopropylation of pyrazoles. This method achieves high regioselectivity (N$$^2$$:N$$^1$$ > 20:1) and enantiocontrol (>90% er), reflecting modern trends in asymmetric synthesis. Such methodologies have expanded access to sterically hindered derivatives like 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine, which were previously challenging to synthesize.
The cyclopropyl group imposes distinct stereoelectronic effects:
The propyl substituent influences physicochemical properties:
The 4-position amine serves as a hydrogen bond donor, enabling interactions with biological targets or catalytic metal centers. In copper-mediated hydroaminations, this group participates in five-centered aminocupration transition states, dictating enantioselectivity.
Table 2: Substituent Effects on Pyrazole Reactivity
This combination of substituents positions 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine as a versatile intermediate in medicinal chemistry and materials science. Its synthesis and functionalization epitomize the convergence of classical heterocyclic strategies and cutting-edge catalytic methods, underscoring its relevance in contemporary research.
The synthesis of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine through traditional cyclization methods represents a fundamental approach in pyrazole chemistry that relies on the well-established Knorr condensation reaction [1]. This methodology involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents under acidic conditions [2] [3]. The traditional approach to constructing the pyrazole ring system follows a nucleophilic attack mechanism where hydrazine derivatives act as the primary nucleophile attacking carbonyl carbon centers [4].
The classical synthesis pathway begins with the preparation of appropriate 1,3-dicarbonyl precursors containing the cyclopropyl substituent at the 5-position and suitable functionalization to accommodate the propyl group at the nitrogen-1 position [5]. The reaction proceeds through initial nucleophilic attack by hydrazine on one of the carbonyl groups, followed by intramolecular cyclization involving the second carbonyl moiety [1]. This process typically requires the presence of catalytic acid to facilitate protonation of the carbonyl oxygen and subsequent elimination of water to form the aromatic pyrazole ring [3].
Research findings demonstrate that the regioselectivity of this reaction is significantly influenced by steric effects imposed by the cyclopropyl substituent [6]. The bulky nature of the cyclopropyl group directs the incoming hydrazine to preferentially attack the less hindered carbonyl carbon, leading to the formation of the desired 4-amino substitution pattern [3]. Kinetic studies reveal that the reaction rate is highly dependent on the acidity of the reaction medium, with optimal yields achieved at pH values between 1.9 and 2.1 [3].
| Reaction Parameter | Optimal Range | Yield Impact |
|---|---|---|
| pH | 1.9 - 2.1 | Maximum conversion |
| Temperature | 60-80°C | 70-85% yield |
| Reaction Time | 6-12 hours | Complete cyclization |
| Hydrazine Equivalents | 1.2-1.5 | Optimal selectivity |
The mechanism involves formation of intermediate hydrazones that undergo subsequent cyclization through intramolecular nucleophilic attack [4]. Theoretical investigations using density functional theory calculations indicate that the cyclization step proceeds through a transition state with an activation energy of approximately 50-57 kilocalories per mole [7]. The formation of the 4-amino substitution pattern is thermodynamically favored due to the stabilizing effect of the electron-donating amino group on the pyrazole ring system [8].
Experimental optimization studies have shown that the ratio of starting materials plays a crucial role in determining the final product distribution [3]. Excess hydrazine derivative typically favors formation of the N-2 substituted regioisomer, while stoichiometric ratios promote selective formation of the desired N-1 propyl substituted product [3]. The cyclopropyl substituent provides additional steric hindrance that enhances regioselectivity by blocking approach to certain reactive sites [6].
Contemporary synthetic approaches to 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine have evolved to incorporate sophisticated catalytic systems that enable precise regiocontrol and enhanced reaction efficiency [9] [10]. Modern catalytic strategies employ transition metal complexes, particularly scandium triflate and copper-based catalysts, to facilitate pyrazole ring formation under milder conditions with improved selectivity [11] [12].
Scandium triflate has emerged as a highly effective catalyst for pyrazole synthesis, operating under solvent-free conditions at room temperature [11]. The catalytic mechanism involves coordination of the metal center to the carbonyl oxygen atoms of 1,3-dicarbonyl precursors, thereby activating these electrophilic sites toward nucleophilic attack by hydrazine derivatives [11]. Studies demonstrate that scandium triflate provides excellent yields ranging from 76% to 99% for various pyrazole derivatives, with reaction times typically completed within 20 minutes [11].
The regioselectivity achieved through scandium triflate catalysis is attributed to the preferential coordination of the metal to the less sterically hindered carbonyl group [11]. This selective activation directs the initial nucleophilic attack and subsequent cyclization pathway, leading to formation of the desired regioisomer with high selectivity ratios often exceeding 13:1 [11]. The catalyst can be recovered and reused for multiple reaction cycles without significant loss of activity, making this approach economically viable for larger scale synthesis [11].
Copper-based catalytic systems represent another significant advancement in modern pyrazole synthesis [12]. Copper triflate and related copper complexes facilitate multicomponent reactions that enable simultaneous formation of the pyrazole ring and introduction of substituents [12]. These catalytic systems operate effectively at moderate temperatures between 60-80°C and provide excellent functional group tolerance [12].
| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Selectivity Ratio |
|---|---|---|---|---|
| Scandium Triflate | 25 | 20 min | 92-99 | 13:1 |
| Copper Triflate | 60-80 | 1-2 hours | 78-88 | 8:1 |
| Palladium Complex | 80-100 | 3-6 hours | 70-85 | 5:1 |
| Silver Nitrate | 120 | 2-4 hours | 65-80 | 4:1 |
Silver-mediated catalytic approaches have been developed for specialized pyrazole syntheses, particularly those involving alkyne cyclization reactions [13]. Silver ions facilitate 5-endo-dig cyclization of appropriately substituted alkyne precursors to construct fused pyrazole ring systems [13]. This methodology provides access to complex pyrazole architectures that would be difficult to obtain through traditional condensation approaches [13].
Microwave-assisted catalytic synthesis represents a significant technological advancement that dramatically reduces reaction times while maintaining high yields [14] [15]. The combination of microwave irradiation with metal triflate catalysts enables completion of pyrazole formation reactions within 4-7 minutes, compared to several hours required for conventional heating methods [16]. The rapid heating profile achievable through microwave irradiation prevents decomposition of sensitive intermediates and promotes clean reaction pathways [16].
The mechanistic understanding of these modern catalytic systems has been enhanced through computational studies that reveal the role of metal coordination in stabilizing transition states and directing reaction pathways [8]. Density functional theory calculations indicate that metal coordination reduces the activation energy for cyclization by approximately 8-12 kilocalories per mole compared to uncatalyzed reactions [8]. This energy reduction translates to significantly faster reaction rates and the ability to conduct reactions at lower temperatures [8].
Solvent selection plays a critical role in the synthesis of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine, significantly influencing reaction kinetics, product selectivity, and overall yield [4] [17]. Comprehensive kinetic studies have revealed that solvent effects operate through multiple mechanisms including stabilization of reaction intermediates, modulation of nucleophilicity, and control of competing side reactions [4].
Ethanol has been identified as the optimal protic solvent for traditional hydrazine-based cyclization reactions [2] [17]. The hydrogen bonding capability of ethanol stabilizes the hydrazine nucleophile while simultaneously activating carbonyl electrophiles through hydrogen bond formation [17]. Kinetic measurements demonstrate that ethanol provides reaction rates approximately 3-4 times faster than other alcoholic solvents such as methanol or isopropanol [2]. The enhanced reactivity in ethanol is attributed to the optimal balance between nucleophile solvation and electrophile activation [17].
Aprotic polar solvents, particularly dimethylformamide and dimethyl sulfoxide, have shown exceptional performance in catalyzed pyrazole syntheses [4] [12]. These solvents provide high dielectric constants that stabilize charged intermediates and transition states, leading to reduced activation energies for the cyclization process [4]. Experimental studies reveal that dimethylformamide reduces the reaction time from 6-12 hours to 2-4 hours while maintaining yields above 85% [12].
| Solvent | Dielectric Constant | Reaction Rate (relative) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Ethanol | 24.3 | 1.0 | 82-88 | High |
| Dimethylformamide | 36.7 | 2.3 | 85-92 | Very High |
| Dimethyl Sulfoxide | 46.7 | 1.8 | 78-85 | High |
| Acetonitrile | 37.5 | 1.5 | 75-82 | Moderate |
| Toluene | 2.4 | 0.3 | 45-60 | Low |
Solvent-free reaction conditions have emerged as an environmentally sustainable approach that often provides superior yields and selectivities [11] [18]. Under solvent-free conditions, the concentration effect leads to enhanced reaction rates due to increased collision frequency between reactants [18]. Studies demonstrate that solvent-free synthesis of pyrazole derivatives can achieve yields of 85-95% with reaction times reduced to 15-30 minutes [18]. The absence of solvent also eliminates potential side reactions involving solvent molecules and simplifies product isolation procedures [18].
Water has been investigated as a green solvent alternative for pyrazole synthesis, particularly in multicomponent reactions [19]. While water typically provides lower reaction rates compared to organic solvents, the addition of catalytic amounts of ammonium acetate significantly enhances reactivity [19]. The mechanism involves formation of ammonium-stabilized intermediates that facilitate nucleophilic attack and subsequent cyclization [19]. Water-based synthesis protocols achieve yields of 60-75% with the additional benefit of simplified purification through aqueous extraction methods [19].
Temperature optimization studies reveal that reaction kinetics follow Arrhenius behavior with apparent activation energies ranging from 45-60 kilocalories per mole depending on the specific reaction conditions [3] [7]. The optimal temperature range for most pyrazole syntheses lies between 60-80°C, providing a balance between reaction rate and product stability [3]. Higher temperatures above 100°C often lead to decomposition of sensitive intermediates and formation of undesired byproducts [20].
Reaction kinetic modeling has established that the cyclization step represents the rate-determining step in pyrazole formation [4]. The kinetic profile follows second-order behavior with respect to the hydrazine nucleophile concentration and first-order dependence on the carbonyl electrophile concentration [3]. These kinetic parameters have been utilized to optimize reactor design and develop continuous flow synthesis protocols for larger scale production [21].
The purification of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine requires sophisticated separation techniques due to the potential formation of regioisomeric products and the presence of unreacted starting materials [22] [23]. Flash column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [24].
The chromatographic separation of pyrazole derivatives typically employs gradient elution systems beginning with hexane and progressively increasing the polarity through addition of ethyl acetate [24] [25]. Initial separation conditions utilize a 95:5 hexane:ethyl acetate mixture, gradually increasing to 70:30 over the course of the separation [24]. This gradient approach ensures complete resolution of closely related regioisomeric products while maintaining reasonable separation times [25].
High-performance liquid chromatography has been developed as an analytical tool for monitoring reaction progress and determining product purity [26]. Reverse-phase chromatography using acetonitrile-water mobile phases provides baseline resolution of pyrazole isomers with retention times differing by 2-3 minutes [26]. The method demonstrates excellent reproducibility with relative standard deviations below 2% for quantitative analysis [26].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required |
|---|---|---|---|
| Flash Chromatography | 95-98 | 85-92 | 2-4 hours |
| Preparative HPLC | 98-99 | 80-88 | 4-6 hours |
| Crystallization | 92-96 | 75-85 | 6-12 hours |
| Distillation | 88-94 | 70-80 | 3-5 hours |
Crystallization techniques have been optimized for large-scale purification of pyrazole derivatives [22] [27]. The formation of hydrochloride salts provides a convenient method for purification and storage, as these salts typically exhibit enhanced crystallinity and thermal stability compared to the free base compounds [22]. Crystallization from isopropanol solutions containing stoichiometric amounts of hydrochloric acid yields highly pure products with purities exceeding 95% [22].
Recrystallization protocols have been developed to remove trace impurities and achieve pharmaceutical-grade purity levels [23]. The process involves dissolution of crude pyrazole products in hot ethanol followed by slow cooling to promote crystal formation [23]. Addition of water as an anti-solvent enhances crystal quality and provides improved separation from soluble impurities [23]. Multiple recrystallization cycles can achieve purities above 99% with overall recovery yields of 70-80% [23].
Yield maximization strategies focus on optimization of reaction stoichiometry and reaction conditions to minimize side product formation [28]. Studies demonstrate that maintaining a slight excess of the hydrazine nucleophile (1.2-1.4 equivalents) prevents incomplete cyclization while avoiding excessive N-alkylation side reactions [28]. Temperature control within narrow ranges (±2°C) prevents thermal decomposition and ensures reproducible yields [28].
Continuous extraction techniques using liquid-liquid separation have been developed for isolation of pyrazole products from complex reaction mixtures [25]. The pH-dependent solubility behavior of amino-substituted pyrazoles enables selective extraction using buffered aqueous solutions [25]. Basic extraction conditions (pH 9-10) promote partitioning of the pyrazole product into organic phases, while acidic conditions facilitate removal of impurities through aqueous extraction [25].
X-ray crystallographic analysis of pyrazole derivatives provides fundamental insights into the geometric parameters and molecular architecture of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine. The pyrazole ring system exhibits characteristic planarity with minimal deviation from the mean plane, typically showing root-mean-square deviations of 0.02-0.05 Å for similar derivatives [1] [2] [3]. This planarity is consistent with the aromatic character of the five-membered heterocycle and facilitates π-electron delocalization throughout the ring system.
The nitrogen-nitrogen bond length in pyrazole derivatives consistently ranges from 1.33-1.36 Å, reflecting the partial double-bond character resulting from aromatic delocalization [1] [4]. Carbon-carbon bond lengths within the pyrazole ring typically span 1.37-1.41 Å, while carbon-nitrogen bond lengths range from 1.33-1.36 Å [2] [5]. These parameters align with established crystallographic data for substituted pyrazoles and confirm the aromatic nature of the heterocyclic core.
The cyclopropyl substituent at the 5-position introduces unique geometric constraints due to the inherent ring strain of the three-membered ring. The cyclopropyl group adopts a nearly perpendicular orientation relative to the pyrazole plane, with dihedral angles typically ranging from 70-90° in similar structures [6] [7]. This perpendicular arrangement minimizes steric interactions while maintaining orbital overlap for electronic communication between the substituent and the heterocyclic core.
The propyl chain at the N-1 position exhibits typical alkyl chain geometry with C-C bond lengths of approximately 1.54 Å and C-N bond lengths of 1.47 Å. The conformational flexibility of the propyl chain allows for multiple rotational states, though crystallographic analysis typically reveals the most energetically favorable conformation [2] [3].
Table 1: Crystallographic Parameters for Pyrazole Core Geometry
| Parameter | Bond Length (Å) | Bond Angle (°) | Literature Reference |
|---|---|---|---|
| N1-N2 | 1.33-1.36 | - | X-ray diffraction studies |
| C3-C4 | 1.37-1.41 | - | Crystallographic analysis |
| C4-C5 | 1.37-1.41 | - | DFT calculations |
| C3-N2 | 1.33-1.36 | - | Crystal structure data |
| C5-N1 | 1.33-1.36 | - | Neutron diffraction |
| N1-N2-C3 | - | 107-109 | Bond angle measurements |
| N2-C3-C4 | - | 109-111 | Geometric analysis |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine through comprehensive analysis of proton and carbon chemical shifts, coupling patterns, and two-dimensional correlation experiments.
The ¹H NMR spectrum of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine exhibits characteristic resonances for each structural component. The pyrazole ring proton appears as a singlet in the range 7.4-7.8 ppm, consistent with the deshielded environment of the heterocyclic aromatic system [8] [9]. This chemical shift aligns with literature values for 3-substituted pyrazoles, where the proton at C-3 experiences deshielding due to the electron-withdrawing effect of the adjacent nitrogen atoms.
The cyclopropyl protons display characteristic multipicity patterns reflecting the unique magnetic environment of the strained three-membered ring. The cyclopropyl CH proton appears as a multiplet at 1.8-2.0 ppm, while the cyclopropyl CH₂ protons resonate as a complex multiplet at 0.7-1.0 ppm [10] [11]. These chemical shifts are consistent with the shielding effects observed in cyclopropyl systems due to the unique electronic properties of the strained ring.
The propyl substituent exhibits typical alkyl chain characteristics with the terminal methyl group appearing as a triplet at 1.0-1.3 ppm (J = 7.0 Hz) and the methylene protons showing complex splitting patterns between 2.5-4.3 ppm [12] [11]. The N-CH₂ protons are particularly deshielded due to the electron-withdrawing effect of the pyrazole nitrogen, appearing downfield compared to typical alkyl chains.
The amino group protons appear as a broad singlet at 5.0-7.0 ppm, with the exact chemical shift depending on solvent effects and hydrogen bonding interactions. The broadness results from rapid exchange with residual water and solvent molecules [14].
¹³C NMR spectroscopy provides complementary structural information with distinct resonances for each carbon environment. The pyrazole ring carbons exhibit characteristic chemical shifts with C-3 appearing at 130-140 ppm and C-4 at 103-108 ppm [9] [15]. The significant difference between these chemical shifts reflects the different electronic environments, with C-3 being more deshielded due to its position adjacent to two nitrogen atoms.
The cyclopropyl carbon resonances appear at characteristic upfield positions with the CH carbon at 6-8 ppm and the CH₂ carbons at 7-9 ppm [16] [17]. These unusual chemical shifts result from the unique electronic structure of the cyclopropyl group, where the increased s-character of the C-C bonds leads to distinctive shielding effects.
The propyl chain carbons show typical aliphatic resonances with the terminal methyl at 11-13 ppm and the methylene carbons at 22-25 ppm and 45-50 ppm, with the latter being deshielded due to attachment to the pyrazole nitrogen [18] [12].
Two-dimensional NMR techniques provide definitive structural assignments through correlation of proton and carbon resonances. COSY (Correlation Spectroscopy) experiments reveal scalar coupling relationships between adjacent protons, confirming the connectivity of the propyl chain and the cyclopropyl ring system [19] [20].
HMQC (Heteronuclear Multiple Quantum Coherence) experiments establish one-bond C-H correlations, definitively assigning each carbon resonance to its corresponding proton [19] [15]. HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy reveals long-range C-H correlations, confirming the substitution pattern and providing evidence for the quaternary carbon assignments within the pyrazole ring.
Table 2: NMR Chemical Shift Assignments
| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| H-3 | 7.4-7.8 | 130-140 | s | - |
| C-4 | - | 103-108 | - | - |
| C-5 | - | 147-149 | - | - |
| Cyclopropyl CH | 1.8-2.0 | 6-8 | m | - |
| Cyclopropyl CH₂ | 0.7-1.0 | 7-9 | m | - |
| N-CH₂ | 2.5-4.3 | 45-50 | t | 7.0 |
| CH₂CH₃ | 1.4-1.7 | 22-25 | m | - |
| CH₃ | 1.0-1.3 | 11-13 | t | 7.0 |
| NH₂ | 5.0-7.0 | - | br s | - |
Mass spectrometry of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's dissociation pathways under ionization conditions. The molecular ion peak appears at m/z 166 [M+H]⁺ under positive ion electrospray ionization conditions, corresponding to the protonated molecular formula C₉H₁₅N₃ [21] [22].
The fragmentation pattern follows predictable pathways based on the relative bond strengths and stability of the resulting fragments. The most abundant fragment ion appears at m/z 68, corresponding to the pyrazole ring system [C₃H₄N₂+H]⁺, representing approximately 80-90% relative intensity [23] [24]. This fragmentation indicates the preferential cleavage of the N-C bond connecting the pyrazole ring to the propyl substituent, forming a stable aromatic cation.
A significant fragmentation pathway involves the loss of the propyl group, generating the fragment ion at m/z 123 [M+H-C₃H₆]⁺ with 40-60% relative intensity [25] [26]. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, a common fragmentation pattern in N-alkylated heterocycles. The resulting fragment retains the cyclopropyl-pyrazole-amine core structure.
The cyclopropyl group contributes to fragmentation through ring-opening processes, generating fragments at m/z 138 [M+H-C₂H₄]⁺ with 15-25% relative intensity [26] [27]. This fragmentation pathway involves the characteristic ring-opening of the strained cyclopropyl ring, followed by elimination of ethylene. The ring strain in the cyclopropyl group facilitates this fragmentation under low-energy conditions.
Additional fragmentation includes the formation of the cyclopropyl fragment ion at m/z 41 [C₃H₅]⁺ with 10-20% relative intensity, representing the isolated cyclopropyl cation [23] [24]. This fragmentation provides direct evidence for the presence of the cyclopropyl substituent and confirms its attachment to the pyrazole ring system.
Table 3: Mass Spectrometric Fragmentation Pattern
| Fragment Ion (m/z) | Assignment | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| 166 [M+H]⁺ | Molecular ion | 100 | - |
| 138 [M+H-C₂H₄]⁺ | Cyclopropyl ring opening | 15-25 | α-cleavage |
| 123 [M+H-C₃H₆]⁺ | Loss of propyl group | 40-60 | N-C bond cleavage |
| 95 [M+H-C₄H₇N]⁺ | Loss of cyclopropyl-amine | 20-30 | Multiple bond cleavage |
| 68 [C₃H₄N₂+H]⁺ | Pyrazole ring | 80-90 | Heterocyclic stabilization |
| 41 [C₃H₅]⁺ | Cyclopropyl fragment | 10-20 | Ring fragmentation |
Infrared spectroscopy provides characteristic vibrational signatures for the functional groups present in 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine, enabling identification and structural confirmation through analysis of specific absorption bands.
The primary amine group exhibits characteristic N-H stretching vibrations appearing as strong, broad absorptions in the 3300-3500 cm⁻¹ region [28]. The broadness results from hydrogen bonding interactions in the solid state, while the presence of two bands confirms the primary amine functionality. The N-H bending vibration appears as a medium-intensity band at 1600-1650 cm⁻¹, providing additional confirmation of the amine group.
The pyrazole ring system contributes several characteristic vibrations including the C=N stretching mode at 1580-1620 cm⁻¹ and the N-N stretching vibration at 1400-1450 cm⁻¹ [17] [28]. These absorptions are diagnostic for the pyrazole heterocycle and confirm the aromatic character of the ring system. The C=N stretching frequency reflects the partial double-bond character resulting from aromatic delocalization.
The cyclopropyl group provides unique vibrational signatures due to the strained three-membered ring structure. The C-H stretching vibrations appear at 3000-3100 cm⁻¹, slightly higher than typical alkyl C-H stretches due to the increased s-character of the C-H bonds in the strained ring [29] [30]. The C-C stretching vibrations of the cyclopropyl ring appear at 1020-1070 cm⁻¹, characteristic of the unique bonding environment in the three-membered ring.
The propyl substituent contributes typical alkyl vibrational signatures with C-H stretching vibrations at 2850-2950 cm⁻¹ and various bending and rocking modes in the fingerprint region below 1500 cm⁻¹ [16] [31]. These absorptions confirm the presence of the alkyl chain and provide information about the conformational state of the substituent.
Table 4: Infrared Vibrational Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (primary amine) | 3300-3500 | Strong, broad | Asymmetric/symmetric stretch |
| C-H stretch (cyclopropyl) | 3000-3100 | Medium | Strained ring C-H |
| C-H stretch (alkyl) | 2850-2950 | Strong | Alkyl chain vibrations |
| C=N stretch (pyrazole) | 1580-1620 | Strong | Aromatic C=N |
| N-H bend (amine) | 1600-1650 | Medium | Primary amine bending |
| N-N stretch (pyrazole) | 1400-1450 | Medium | Heterocyclic N-N |
| C-C stretch (cyclopropyl) | 1020-1070 | Medium | Strained ring C-C |
| Ring deformation | 600-800 | Variable | Out-of-plane bending |